

The Discovery and Early History of L-Hexaguluronic Acid: A Technical Guide

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Compound of Interest

Compound Name: *L*-Hexaguluronic acid

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Introduction

This technical guide provides an in-depth exploration of the discovery and early history of **L-Hexaguluronic acid**, a compound later identified as L-ascorbic acid, or Vitamin C. The narrative of its discovery is a compelling account of scientific inquiry, involving meticulous experimental work and the convergence of research from biochemistry and nutrition. This document details the pivotal experiments conducted by the key scientists involved: Albert Szent-Györgyi, who first isolated the substance; Charles Glen King, who independently isolated it and confirmed its identity as Vitamin C; and Sir Walter Norman Haworth, who elucidated its chemical structure and achieved its synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the foundational research that unveiled the significance of this vital compound.

The Initial Isolation of "Hexuronic Acid" by Albert Szent-Györgyi

Albert Szent-Györgyi's journey to isolate what he initially named "hexuronic acid" began with his research into biological oxidation processes.^[1] He was investigating substances that could donate and accept hydrogen atoms, playing a role in cellular respiration.^[1] His work on the browning of plants, a process of oxidation, led him to identify a reducing agent in citrus juice and cabbage that could prevent this discoloration.^[1]

Experimental Protocol: Inhibition of Peroxidase-Induced Browning

Szent-Györgyi observed that the browning of certain plants, induced by the enzyme peroxidase, could be inhibited by the addition of citrus juice.[\[1\]](#) This led him to deduce the presence of a potent reducing agent.

- Objective: To demonstrate the presence of a reducing agent in citrus juice capable of inhibiting enzymatic browning.
- Methodology:
 - A solution containing the plant enzyme peroxidase was prepared.
 - The addition of a substrate for peroxidase initiated the browning reaction.
 - Citrus juice was then added to the reacting mixture.
- Observation: The browning process was delayed or completely inhibited upon the addition of citrus juice, indicating the presence of a strong reducing agent.[\[1\]](#)

Experimental Protocol: Isolation of Hexuronic Acid from Adrenal Glands

Szent-Györgyi later found a rich source of this reducing substance in the adrenal cortex of animals.[\[2\]](#)[\[3\]](#) He developed a procedure to isolate this compound in crystalline form.

- Objective: To isolate the crystalline reducing substance from bovine adrenal glands.
- Methodology:
 - Fresh bovine adrenal glands were minced and extracted with an organic solvent to remove fats.
 - The remaining tissue was then extracted with an aqueous solution.
 - The aqueous extract was treated with lead acetate to precipitate proteins and other impurities.

- The filtrate was then treated with hydrogen sulfide to remove excess lead.
- The solution was concentrated under reduced pressure.
- Upon cooling, a crystalline substance precipitated, which Szent-Györgyi named "hexuronic acid."^{[2][3]}

Table 1: Properties of Hexuronic Acid (Szent-Györgyi)

Property	Observation
Appearance	White crystalline solid
Chemical Formula	$C_6H_8O_6$
Reducing Properties	Strong reducing agent, decolorized iodine solution

The Independent Isolation of Vitamin C and its Identification as Hexuronic Acid by Charles Glen King

Working independently in the United States, Charles Glen King and his colleague W.A. Waugh at the University of Pittsburgh were focused on isolating the anti-scorbutic factor, Vitamin C, from lemon juice.^{[4][5]} They employed a biological assay using guinea pigs, which, like humans, cannot synthesize their own Vitamin C and are thus susceptible to scurvy.^[6]

Experimental Protocol: Guinea Pig Bioassay for Scurvy

This bioassay was the standard method for determining the Vitamin C activity of a substance.

- Objective: To determine the anti-scorbutic activity of isolated fractions from lemon juice.
- Methodology:
 - Young guinea pigs were placed on a scorbutic diet, typically consisting of oats, bran, and autoclaved milk, which is deficient in Vitamin C.^[7]

- A control group received the scorbutic diet exclusively and would develop scurvy within 2-3 weeks.
- Test groups received the scorbutic diet supplemented with daily doses of the fractions isolated from lemon juice.
- The animals were monitored for signs of scurvy, which included weight loss, joint swelling, hemorrhages, and changes in the teeth and gums. A scoring system was often used to quantify the severity of the disease.^[8]
- The effectiveness of a fraction was determined by its ability to prevent or cure scurvy in the test animals.

Table 2: Typical Scorbutic Diet for Guinea Pigs (c. 1930s)

Component	Amount	Notes
Oats	Ad libitum	Provided basic nutrients and calories.
Bran	Ad libitum	Source of fiber.
Autoclaved Milk	Daily	Provided fluids and some nutrients, but autoclaving destroyed Vitamin C.
Water	Ad libitum	

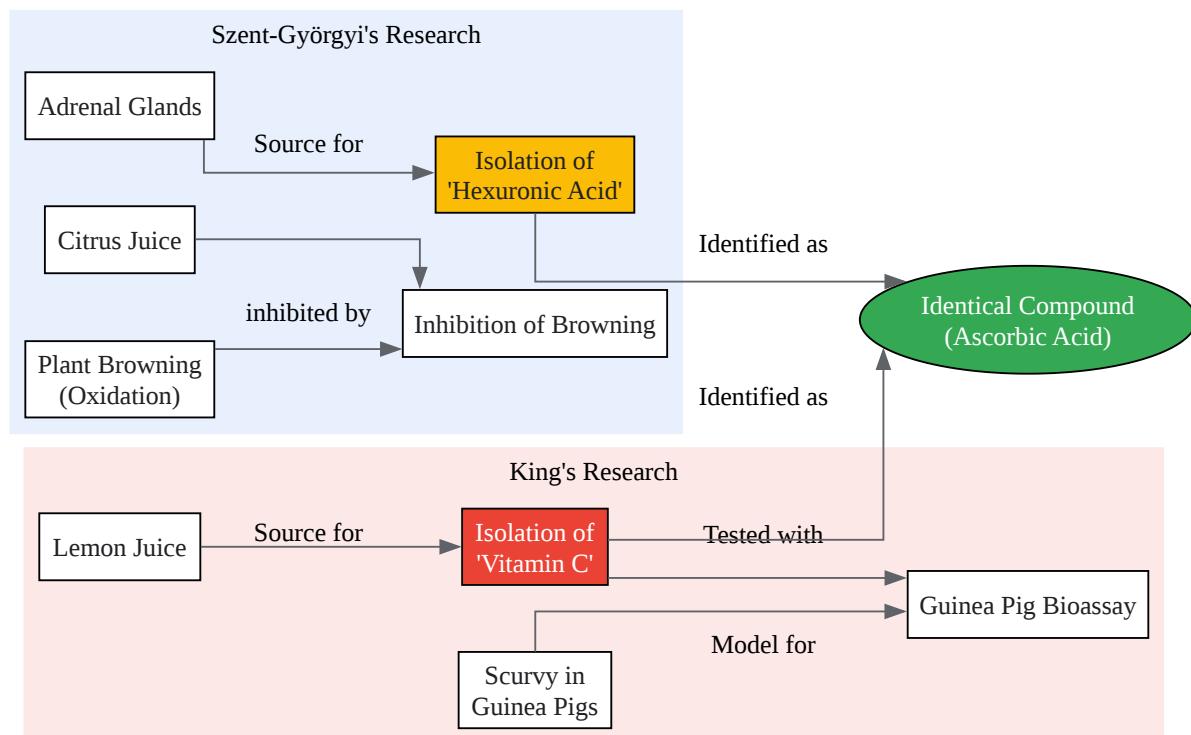
Experimental Protocol: Isolation of Vitamin C from Lemon Juice

King and Waugh developed a multi-step chemical procedure to isolate the active compound from lemon juice.^{[4][9]}

- Objective: To isolate the crystalline anti-scorbutic substance from lemon juice.
- Methodology:

- Lemon juice was treated with basic lead acetate to precipitate pectin and other impurities.
- The filtrate was then treated with mercuric acetate.
- The resulting precipitate, containing the active substance, was collected and decomposed with hydrogen sulfide to remove the mercury.
- The solution was further purified by precipitation with barium acetate.
- After several more purification steps involving organic solvents, a crystalline substance was obtained.[4][9]

In 1932, King and Waugh published their findings, reporting the isolation of a crystalline substance from lemon juice that was highly active in preventing scurvy in guinea pigs.[5] Crucially, they demonstrated that the chemical and physical properties of their isolated Vitamin C were identical to those of Szent-Györgyi's "hexuronic acid." [5]

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Logical flow of the discovery of Ascorbic Acid.

Elucidation of the Chemical Structure and Synthesis by Sir Walter Norman Haworth

With samples of "hexuronic acid" provided by Szent-Györgyi (who had by then found a plentiful source in paprika), Sir Walter Norman Haworth and his team at the University of Birmingham in the UK embarked on determining its chemical structure.[10][11]

Experimental Protocol: Structural Determination of Ascorbic Acid

Haworth and his colleagues used classical methods of organic chemistry to deduce the structure of the molecule.

- Objective: To determine the molecular structure of "hexuronic acid."
- Methodology:
 - Elemental Analysis and Molecular Formula Determination: Confirmed Szent-Györgyi's formula of $C_6H_8O_6$.
 - Titration: Showed it to be a dibasic acid.
 - Oxidation and Reduction Studies: Reversible oxidation indicated the presence of an ene-diol group.
 - Methylation Analysis: Exhaustive methylation followed by hydrolysis helped to identify the positions of the hydroxyl groups and the ring structure.
 - X-ray Crystallography: Provided crucial information about the flat, cyclic nature of the molecule.^[11]
 - Synthesis of Derivatives: Preparation and characterization of various derivatives helped to confirm the proposed structure.

Through this work, Haworth established that "hexuronic acid" was the gamma-lactone of a hexonic acid with an ene-diol group. In 1933, he and Szent-Györgyi proposed the name "ascorbic acid" to reflect its anti-scorbutic properties.^[10]

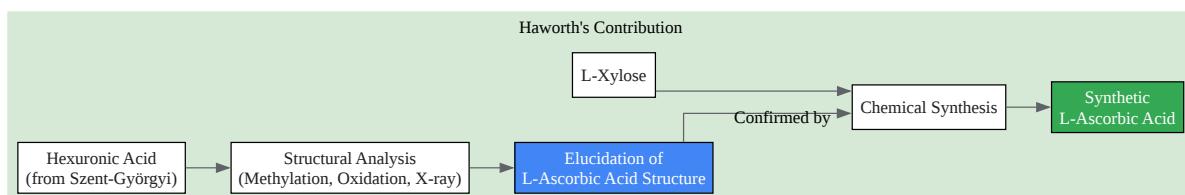
Experimental Protocol: Synthesis of L-Ascorbic Acid

Haworth's team, along with a competing group led by Tadeus Reichstein in Switzerland, developed methods for the chemical synthesis of ascorbic acid, a landmark achievement in vitamin chemistry.^[12]

- Objective: To achieve the total synthesis of L-ascorbic acid from a simple sugar.

- Methodology (Haworth's initial route):
 - Starting with L-xylose, it was converted to L-xylosone.
 - L-xylosone was then reacted with hydrogen cyanide to form a cyanohydrin.
 - Hydrolysis of the cyanohydrin followed by lactonization yielded L-ascorbic acid.

This synthesis confirmed the structure of Vitamin C and paved the way for its mass production. For their work on carbohydrates and Vitamin C, Haworth and Szent-Györgyi were awarded the Nobel Prizes in Chemistry and Physiology or Medicine, respectively, in 1937.[\[13\]](#)



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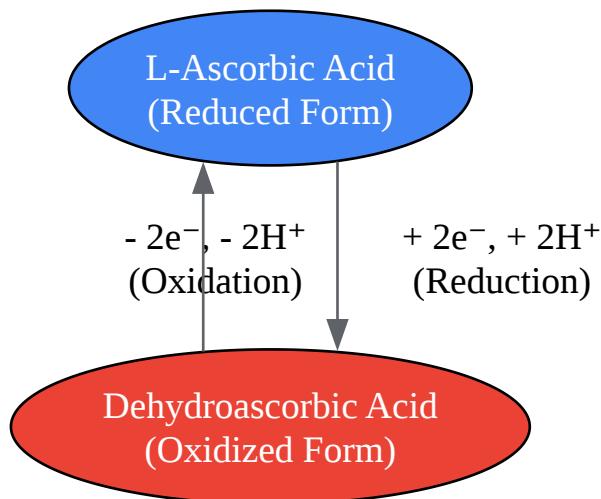
Workflow of Haworth's structural elucidation and synthesis.

Early Understanding of the Biochemical Role of L-Ascorbic Acid

Even in the early stages of its discovery, scientists began to unravel the biochemical functions of ascorbic acid. Its potent reducing properties pointed towards a role as a biological antioxidant.

Ascorbic Acid as an Antioxidant

The reversible oxidation of L-ascorbic acid to dehydroascorbic acid was a key observation.[10][14] This demonstrated its capacity to neutralize oxidizing species, a fundamental aspect of its antioxidant function.

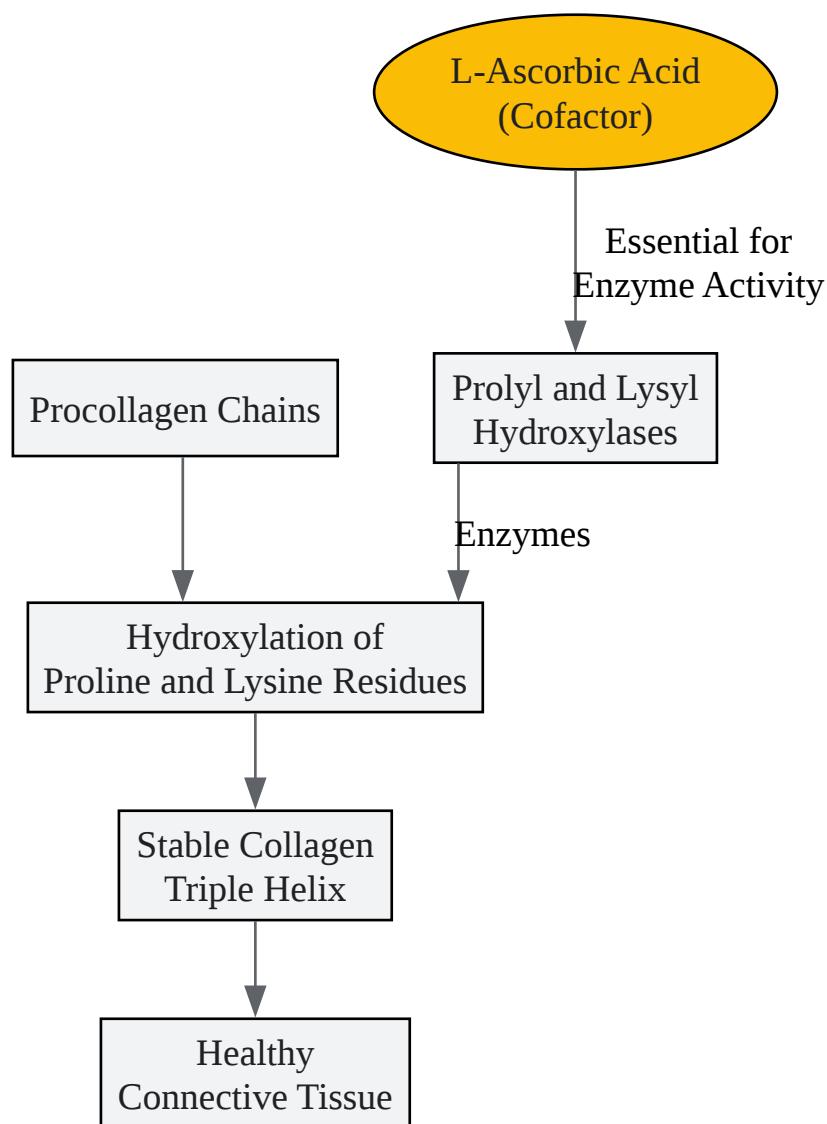


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Reversible oxidation of L-ascorbic acid.

Role in Collagen Synthesis

The clinical manifestations of scurvy, such as poor wound healing and fragile blood vessels, strongly suggested a role for Vitamin C in the maintenance of connective tissues.[15][16] Early histological studies on scorbutic guinea pigs revealed defects in the formation of collagen, the primary structural protein in the extracellular matrix.[15] It was later understood that ascorbic acid is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of collagen.[17]



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Early concept of Ascorbic Acid's role in collagen synthesis.

Conclusion

The discovery and characterization of **L-Hexaguluronic acid**, now universally known as L-ascorbic acid or Vitamin C, stands as a monumental achievement in the history of science and medicine. The pioneering work of Albert Szent-Györgyi, Charles Glen King, and Sir Walter Norman Haworth not only unveiled the chemical identity of a vital nutrient but also laid the groundwork for understanding its profound physiological roles. The meticulous experimental protocols, from the inhibition of enzymatic browning to the guinea pig bioassays and the elegant chemical syntheses, exemplify the rigorous scientific process that transformed a

mysterious anti-scorbutic factor into a well-defined and essential biomolecule. This foundational knowledge continues to inform research in nutrition, biochemistry, and drug development to this day.

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